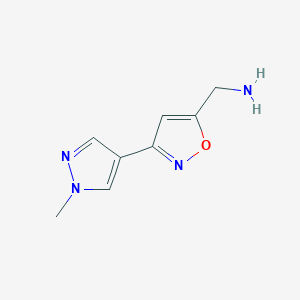

(3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine

CAS No.: 1174849-23-0

Cat. No.: VC4290240

Molecular Formula: C8H10N4O

Molecular Weight: 178.195

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1174849-23-0 |

|---|---|

| Molecular Formula | C8H10N4O |

| Molecular Weight | 178.195 |

| IUPAC Name | [3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methanamine |

| Standard InChI | InChI=1S/C8H10N4O/c1-12-5-6(4-10-12)8-2-7(3-9)13-11-8/h2,4-5H,3,9H2,1H3 |

| Standard InChI Key | FRUCQESCGLXUNR-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=N1)C2=NOC(=C2)CN |

Introduction

Synthesis Methods

The synthesis of heterocyclic compounds like (3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine typically involves reactions between pyrazole derivatives and isoxazole precursors. Common methods include:

-

Condensation Reactions: These involve the reaction of a pyrazole derivative with an isoxazole precursor in the presence of a catalyst.

-

Cyclization Reactions: These can form the isoxazole ring from appropriate precursors, followed by attachment to a pyrazole ring.

Biological Activities and Applications

Pyrazole and isoxazole derivatives are known for their diverse biological activities, including:

-

Antimicrobial Activity: Some pyrazole derivatives have shown activity against various microorganisms.

-

Anticancer Activity: Isoxazole derivatives have been explored for their potential anticancer properties.

-

Neuroprotective Effects: Certain pyrazole compounds have demonstrated neuroprotective effects.

Given these properties, (3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine might exhibit similar biological activities, although specific studies are needed to confirm this.

Research Findings and Future Directions

While specific research findings on (3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine are not available, related compounds have shown promising results in medicinal chemistry. Future research should focus on synthesizing this compound and evaluating its biological activities, which could lead to new applications in pharmaceuticals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume